5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide
Overview
Description
5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide is a useful research compound. Its molecular formula is C14H8N2O6 and its molecular weight is 300.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.03823598 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials
Research into compounds containing the furamide group, similar to "5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide," often investigates their potential as energetic materials. For instance, compounds consisting of nitroaminofurazan and oxadiazole rings demonstrate good thermal stability and detonation performance, making them comparable to known energetic materials like RDX (Tang et al., 2015). Similarly, nitrogen-rich salts of nitrotetrazole-2N-oxide have been shown to exhibit superior energetic performance, indicating their potential application in sensitive to insensitive energetic materials (Göbel et al., 2010).
Fluorescence for Detection
Certain nitro-3-carboxamide coumarin derivatives have been proposed as efficient fluorescent probes for selective detection of metal ions, such as Cu(2+) in aqueous solution. The specific compound, 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, demonstrates enhanced fluorescence in the presence of Cu(2+), highlighting its potential application in chemical sensing and detection (Bekhradnia et al., 2016).
Synthetic Methodologies
The photolysis of N-butyl-5-nitro-2-furamide in methanol, closely related to "this compound," has been studied, revealing the formation of N-butyl-5-methoxy-2-furamide. This process, involving the displacement of the nitro group by a solvent molecule, provides insights into synthetic routes that can be utilized in chemical transformations and material synthesis (Powers, 1971).
Properties
IUPAC Name |
5-nitro-N-(2-oxochromen-6-yl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c17-13-6-1-8-7-9(2-3-10(8)22-13)15-14(18)11-4-5-12(21-11)16(19)20/h1-7H,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRZUHGOHGNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.